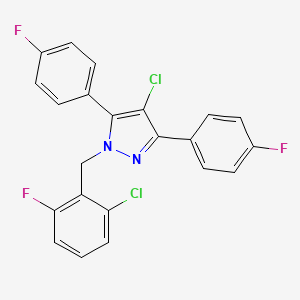![molecular formula C23H15ClF3N5OS B10923335 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10923335.png)
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thienopyrazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of N5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
N~5~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
N~5~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
N~5~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties and reactivity.
Thienopyrazole derivatives: These compounds contain the thienopyrazole ring and are known for their diverse biological activities.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability.
The uniqueness of N5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15ClF3N5OS |
|---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H15ClF3N5OS/c24-15-11-28-31(13-15)12-14-6-8-16(9-7-14)29-21(33)19-10-18-20(23(25,26)27)30-32(22(18)34-19)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,29,33) |
InChI Key |
YFSNOVVHNAEJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Cl)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923258.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10923267.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923269.png)
![2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10923274.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10923278.png)
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923288.png)
![(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10923296.png)
![4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10923299.png)
![4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10923309.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10923316.png)
![ethyl 1-ethyl-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10923322.png)
![1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10923328.png)
![2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B10923347.png)
